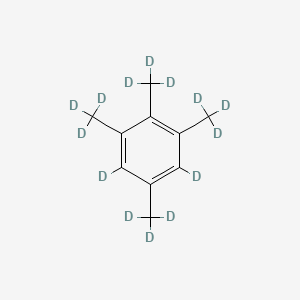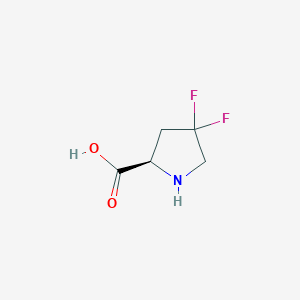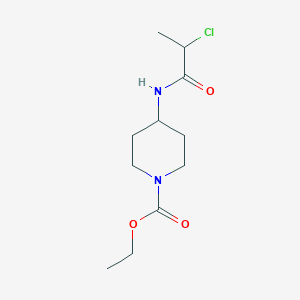
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate chlorinated acylating agents. One common method involves the acylation of ethyl 4-aminopiperidine-1-carboxylate with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of ethyl 4-aminopiperidine-1-carboxylate and 2-chloropropanoic acid.
Reduction: Formation of ethyl 4-(2-hydroxypropanamido)piperidine-1-carboxylate.
科学的研究の応用
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its potential pharmacological properties, including its use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is not well-documented. it is likely to interact with biological targets through its amide and ester functionalities. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
類似化合物との比較
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can be compared with other piperidinecarboxylates and related compounds:
Ethyl 4-aminopiperidine-1-carboxylate: Lacks the chloropropanamido group, making it less reactive in substitution reactions.
Ethyl 4-(2-chloroacetamido)piperidine-1-carboxylate: Similar structure but with a chloroacetamido group instead of chloropropanamido, which may affect its reactivity and biological activity.
Ethyl 4-(2-bromoacetamido)piperidine-1-carboxylate: Contains a bromoacetamido group, which can undergo different substitution reactions compared to the chloro derivative.
This compound stands out due to its specific chloropropanamido group, which imparts unique reactivity and potential biological activity.
特性
分子式 |
C11H19ClN2O3 |
|---|---|
分子量 |
262.73 g/mol |
IUPAC名 |
ethyl 4-(2-chloropropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-3-17-11(16)14-6-4-9(5-7-14)13-10(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,15) |
InChIキー |
LUCWIXIGXAKJCL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
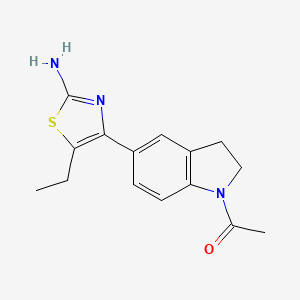
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
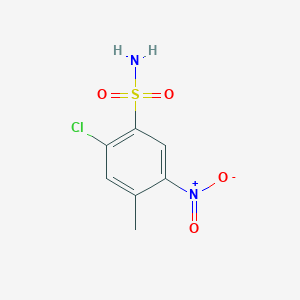

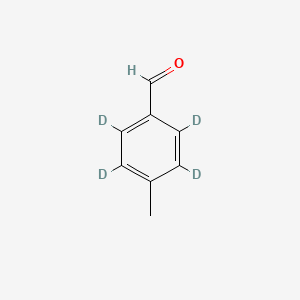
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
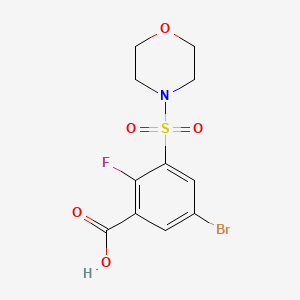
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
